molecular formula C11H8O4 B11900074 Methyl 1,3-dioxo-2,3-dihydro-1H-indene-2-carboxylate

Methyl 1,3-dioxo-2,3-dihydro-1H-indene-2-carboxylate

Cat. No.: B11900074
M. Wt: 204.18 g/mol
InChI Key: OJHMBQFBDWDWEY-UHFFFAOYSA-N
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Description

Methyl 1,3-dioxo-2,3-dihydro-1H-indene-2-carboxylate is an organic compound with the molecular formula C11H10O3. It is a derivative of indene and is characterized by the presence of a carboxylate ester group and two keto groups. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1,3-dioxo-2,3-dihydro-1H-indene-2-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 1-indanone with dimethyl carbonate in the presence of a base such as sodium hydride. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,3-dioxo-2,3-dihydro-1H-indene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 1,3-dioxo-2,3-dihydro-1H-indene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1,3-dioxo-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with various molecular targets. The compound can act as an electrophile in nucleophilic addition reactions, and its keto groups can participate in hydrogen bonding and other interactions with biological molecules. These properties make it useful in studying enzyme mechanisms and developing pharmaceuticals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,3-dioxo-2,3-dihydro-1H-indene-2-carboxylate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .

Properties

Molecular Formula

C11H8O4

Molecular Weight

204.18 g/mol

IUPAC Name

methyl 1,3-dioxoindene-2-carboxylate

InChI

InChI=1S/C11H8O4/c1-15-11(14)8-9(12)6-4-2-3-5-7(6)10(8)13/h2-5,8H,1H3

InChI Key

OJHMBQFBDWDWEY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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